molecular formula C14H16ClGeN B12615964 1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine CAS No. 918897-65-1

1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine

Cat. No.: B12615964
CAS No.: 918897-65-1
M. Wt: 306.36 g/mol
InChI Key: CZZOSCCOSUWAET-UHFFFAOYSA-N
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Description

1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine is a chemical compound that belongs to the class of organogermanium compounds. These compounds are characterized by the presence of germanium atoms bonded to organic groups. The compound’s unique structure, which includes a chlorine atom, two methyl groups, and two phenyl groups attached to a germanium atom, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of 1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine typically involves the reaction of germanium tetrachloride with diphenylmagnesium and dimethylmagnesium. The reaction is carried out under an inert atmosphere to prevent the oxidation of the reactants. The general reaction scheme is as follows:

GeCl4+2Ph2Mg+2Me2MgGe(Ph2Me2Cl)+2MgCl2\text{GeCl}_4 + 2 \text{Ph}_2\text{Mg} + 2 \text{Me}_2\text{Mg} \rightarrow \text{Ge(Ph}_2\text{Me}_2\text{Cl)} + 2 \text{MgCl}_2 GeCl4​+2Ph2​Mg+2Me2​Mg→Ge(Ph2​Me2​Cl)+2MgCl2​

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different organogermanium compounds.

    Oxidation Reactions: The compound can be oxidized to form germanium dioxide derivatives.

    Reduction Reactions: Reduction can lead to the formation of germane derivatives.

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds, which are studied for their unique chemical properties.

    Biology: Organogermanium compounds have been investigated for their potential biological activities, including anti-cancer and immunomodulatory effects.

    Medicine: Some organogermanium compounds are explored for their therapeutic potential, although more research is needed to fully understand their mechanisms of action.

    Industry: The compound is used in the production of high-performance materials, such as semiconductors and optical devices, due to the unique properties of germanium.

Mechanism of Action

The mechanism by which 1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine exerts its effects is not fully understood. it is believed that the compound interacts with various molecular targets, including enzymes and receptors, through its organogermanium core. The pathways involved may include modulation of oxidative stress and immune responses.

Comparison with Similar Compounds

1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine can be compared with other organogermanium compounds, such as:

    Tetramethylgermane: Lacks the phenyl groups and chlorine atom, leading to different chemical properties and reactivity.

    Triphenylgermanium chloride: Contains three phenyl groups and one chlorine atom, making it more hydrophobic and less reactive in substitution reactions.

    Dimethylgermanium dichloride: Contains two chlorine atoms and two methyl groups, making it more reactive in nucleophilic substitution reactions.

The uniqueness of this compound lies in its balanced structure, which provides a combination of stability and reactivity, making it suitable for various applications.

Properties

CAS No.

918897-65-1

Molecular Formula

C14H16ClGeN

Molecular Weight

306.36 g/mol

IUPAC Name

N-[chloro(dimethyl)germyl]-N-phenylaniline

InChI

InChI=1S/C14H16ClGeN/c1-16(2,15)17(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

CZZOSCCOSUWAET-UHFFFAOYSA-N

Canonical SMILES

C[Ge](C)(N(C1=CC=CC=C1)C2=CC=CC=C2)Cl

Origin of Product

United States

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